![molecular formula C7H7BrS B1598135 3-Bromobenzylmercaptan CAS No. 886497-84-3](/img/structure/B1598135.png)
3-Bromobenzylmercaptan
Overview
Description
3-Bromobenzylmercaptan is an organosulfur compound with the molecular formula C7H7BrS . It has an average mass of 203.100 Da and a mono-isotopic mass of 201.945175 Da . This compound has attracted the attention of researchers due to its unique physical, chemical, and biological properties.
Molecular Structure Analysis
The molecular structure of this compound consists of a bromobenzyl group attached to a mercaptan (sulfhydryl) group . The compound has a molecular weight of 203.1 g/mol.Scientific Research Applications
Anticancer Properties
3-Bromobenzylmercaptan has shown promise in the field of cancer research. For instance, 3-bromopyruvate (3BP), a related compound, has been identified as a potent anticancer agent. It is known for causing rapid toxicity to cancer cells without affecting normal tissues, targeting the altered metabolism of cancer cells. This makes it a potential candidate for treating various cancer types and is currently being explored for clinical applications (Azevedo-Silva et al., 2016).
Stability and Mechanism of Action
Recent studies have also focused on the stability and mechanism of action of 3BP, which are relevant to understanding its effectiveness as an anticancer agent. It was found that 3BP has a short half-life at physiological conditions, which is crucial for its administration and preparation as a therapeutic agent (Glick et al., 2014).
Antimicrobial Properties
In addition to its anticancer potential, compounds related to this compound have been investigated for their antimicrobial properties. For example, (E)-1-(3-bromobenzylidene)semicarbazide (3BSC) was synthesized and found to exhibit antifungal and antibacterial effects, which broadens its potential application in medical research (Raja et al., 2017).
Inhibition of Carbonic Anhydrase
Research on novel bromophenols, which include derivatives of this compound, revealed their potential as inhibitors of human carbonic anhydrase. This property is important for the development of new treatments for various conditions like glaucoma, epilepsy, and osteoporosis (Balaydın et al., 2012).
Herbicide Resistance
A study on the herbicide bromoxynil showed that introducing a specific gene into plants conferred resistance to bromoxynil. This research demonstrates the potential of genetic modification in enhancing herbicide resistance, indirectly related to the study of bromobenzyl compounds (Stalker et al., 1988).
Antiglycolytic Tumor Therapy
The use of 3-bromopyruvate in microencapsulated form has been researched for systemic delivery as an antiglycolytic tumor therapy. This approach holds promise for treating cancers like pancreatic ductal adenocarcinoma, demonstrating the compound's versatility in cancer treatment (Chapiro et al., 2014).
Safety and Hazards
The safety data sheet for 3-Bromobenzylmercaptan indicates that it has several hazards. It is classified as Acute Tox. 4, Skin Irrit. 2, Eye Irrit. 2A, Acute Tox. 4, and STOT SE 3 . This suggests that it is harmful if swallowed or inhaled, causes skin and eye irritation, and may cause respiratory irritation.
Relevant Papers One paper discusses the molecular recognition, transient chirality, and sulfur hydrogen bonding in the benzyl mercaptan dimer . While this paper does not specifically mention this compound, it may provide useful insights into the behavior of similar organosulfur compounds. Another paper discusses the synthesis of 4-bromotoluene via desulfurization with molybdenum hexacarbonyl , which could potentially be relevant to the synthesis of this compound.
properties
IUPAC Name |
(3-bromophenyl)methanethiol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BrS/c8-7-3-1-2-6(4-7)5-9/h1-4,9H,5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LXEHTZZVGCUFCS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)CS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BrS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60375761 | |
Record name | 3-Bromobenzylmercaptan | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60375761 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
886497-84-3 | |
Record name | 3-Bromobenzylmercaptan | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60375761 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (3-Bromophenyl)methanethiol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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